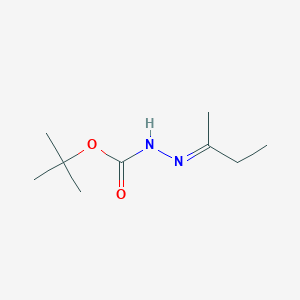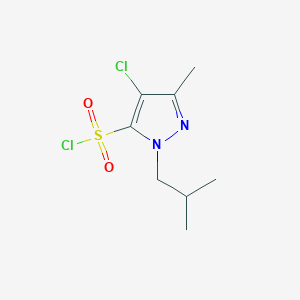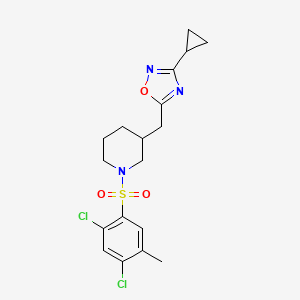![molecular formula C18H19N11O B2741632 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1795476-52-6](/img/structure/B2741632.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several heterocyclic rings, including triazole and pyrimidine rings, which are often found in pharmaceuticals and functional materials .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include several ring structures, including a piperazine ring, two triazole rings, and two pyrimidine rings . These rings would be connected in a specific arrangement to form the overall structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the mentioned structure. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity below 12 μM against the Hela cell line. Additionally, these derivatives exhibited selectivity against cancerous cells while sparing normal cells .
Antifungal Activity
Triazole derivatives have been investigated for their antifungal properties. Although specific studies on this compound are limited, related triazole analogues containing alkynyl side chains were evaluated for antifungal activity against Cryptococcus and Candida species. Further research could explore its potential in combating fungal infections .
Pharmacological Applications
Heterocyclic compounds, especially those with nitrogen atoms like the 1,2,4-triazole ring, serve as essential scaffolds in drug discovery. These compounds can form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties. Investigating the compound’s interactions with specific receptors or enzymes could reveal novel pharmacological applications .
Biological Evaluation
Researchers have synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, similar to our compound. These hybrids were evaluated for biological activity, and their structures were confirmed by NMR and MS analysis. Further exploration of its biological effects could uncover additional applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N11O/c1-12-7-13(2)29-18(23-12)24-16(25-29)17(30)27-5-3-26(4-6-27)14-8-15(21-10-20-14)28-11-19-9-22-28/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBVJSIHCAKNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)



![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/no-structure.png)




![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)